Cas no 146-77-0 (2-Chloroadenosine)

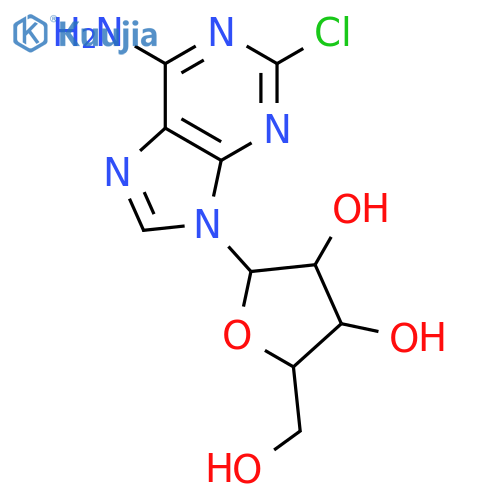

2-Chloroadenosine structure

商品名:2-Chloroadenosine

2-Chloroadenosine 化学的及び物理的性質

名前と識別子

-

- 2-Chloroadenosine

- 2-Chloroadenosine, Hemihydrate

- 6-amino-2-chloropurine riboside

- 2-CADO Hydrate

- 2-CADO,6-Amino-2-chloropurine riboside

- 2-Chloroadenosine Hydrate

- 6-Amino-2-chloro-9-(β-D-ribofuranosyl)purine Hydrate

- 6-Amino-2-chloropurine Riboside Hydrate

- 2-CADO

- CADO

- Cl AS

- Cl-Ado

- CI-ADO

- AT-265B

- 2-CL-ADO

- NSC 36896

- CHLOROADENOSINE

- ADENOSINE, 2-CHLORO-

- 2-Chloroadenosinehemihydrate

- 2-Chloro Adenosine

- (2R,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- 2 ClAdo

- MLS000028365

- 7W7ZUG45G8

- BIXYYZIIJIXVFW-UUOKFMHZSA-N

- SMR000058612

- 2 Chloroadenosine

- (2R,3R,4S,5R)-2-(6-amino-2-chloro-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- (2

- 2Cl-Ado

- REGID_for_CID_8974

- 2-Chloroado

- PDSP1_000569

- NCGC00021540-06

- CHEMBL285819

- CS-W008344

- NCGC00021540-05

- UNII-7W7ZUG45G8

- EINECS 205-678-3

- 2-CI Adenosine

- CHEBI:125640

- GTPL372

- 2-chloro[3h]adenosine

- Opera_ID_460

- BDBM50009525

- NCGC00021540-04

- HY-W008344

- 2-Chloro-9-(beta-D-ribofuranosyl)adenine

- BRN 0043957

- PDSP2_000983

- 2-chloro-adenosine

- C10H12ClN5O4

- 103090-47-7

- 4-26-00-03725 (Beilstein Handbook Reference)

- 2-(6-Amino-2-chloro-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

- AS-12085

- PD003180

- 146-77-0

- AKOS015896917

- (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- CCG-101063

- 5-Chloroformycin A

- AM83941

- AMY2581

- PDSP2_001193

- MLS001424176

- HB2844

- 81012-94-4

- AKOS015995296

- NCGC00021540-11

- MFCD00005734

- DTXSID301017134

- 2-Chloroadenosine (CADO)

- PDSP1_000999

- Adenosine, 2-chloro-; 2-Chloroadenosine; 2-Chloro-D-adenosine; Antibiotic AT 265B; CADO; NSC 36896

- Z1741982920

- SCHEMBL104094

- NC00313

- NCGC00021540-03

- HMS2051B22

- MLS002153284

- PDSP2_000567

- HMS2235K11

- PDSP1_001209

- Q27071883

- (2R,3R,4S,5R)-2-(6-Amino-2-chloro-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

- EN300-181910

- NSC-36896

- (2R,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- 2-[6-Amino-2-(2-cyclopentyl-ethylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol

- DB-005234

- DTXCID301475316

- NC06293

- 205-678-3

- 6-Amino-2-chloropurine riboside;2-Chloro-D-adenosine;2-CADO

-

- MDL: MFCD00005734

- インチ: 1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

- InChIKey: BIXYYZIIJIXVFW-UUOKFMHZSA-N

- ほほえんだ: ClC1=NC(=C2C(=N1)N(C([H])=N2)[C@@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])N([H])[H]

- BRN: 0043957

計算された属性

- せいみつぶんしりょう: 301.05800

- どういたいしつりょう: 301.057782

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 367

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 140

- 疎水性パラメータ計算基準値(XlogP): -0.1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.8359 (rough estimate)

- ゆうかいてん: 162°C(lit.)

- ふってん: 591.8 °C at 760 mmHg

- フラッシュポイント: 591.8 °C at 760 mmHg

- 屈折率: -50 ° (C=0.1, H2O)

- ようかいど: H2O: 10 mg/mL, clear, colorless

- すいようせい: Soluble in water.

- PSA: 139.54000

- LogP: -0.74540

2-Chloroadenosine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 24/25

- RTECS番号:AU7357550

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C

2-Chloroadenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM249563-500g |

2-Chloroadenosine |

146-77-0 | 98% | 500g |

$*** | 2023-03-30 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2192-100MG |

2-Chloroadenosine |

146-77-0 | >98.0%(T)(HPLC) | 100mg |

¥120.00 | 2024-04-17 | |

| LKT Labs | C2948-5 mg |

Chloroadenosine |

146-77-0 | ≥98% | 5mg |

$51.90 | 2023-07-11 | |

| LKT Labs | C2948-50 mg |

Chloroadenosine |

146-77-0 | ≥98% | 50mg |

$175.90 | 2023-07-11 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017132-25g |

2-Chloroadenosine |

146-77-0 | ≥96% | 25g |

¥509.00 | 2024-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01685-10g |

2-Chloroadenosine |

146-77-0 | 97% | 10g |

¥369 | 2023-09-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006664-1g |

2-Chloroadenosine |

146-77-0 | 99% | 1g |

¥27 | 2023-09-10 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01685-1g |

2-Chloroadenosine |

146-77-0 | 97% | 1g |

¥66 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8215-250G |

(2R,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

146-77-0 | 97% | 250g |

¥ 3,135.00 | 2023-04-03 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14464-50mg |

2-Chloroadenosine |

146-77-0 | 98% | 50mg |

¥1000.00 | 2023-09-09 |

2-Chloroadenosine 関連文献

-

Georgii V. Sidorov,Nikolai F. Myasoedov Russ. Chem. Rev. 1999 68 229

-

Cornelia G. Palivan,Ozana Fischer-Onaca,Mihaela Delcea,Fabian Itel,Wolfgang Meier Chem. Soc. Rev. 2012 41 2800

-

Yawen Chen,Qingzhi Zhang,Xuan Feng,Marta Wojnowska,David O'Hagan Org. Biomol. Chem. 2021 19 10081

-

4. Interpretation of the slow reaction and second limit of hydrogen oxygen mixtures by computer methodsR. R. Baldwin,D. Jackson,R. W. Walker,S. J. Webster Trans. Faraday Soc. 1967 63 1676

-

Anna Rodríguez,Angel Guerrero,Hugo Gutierrez-de-Terán,David Rodríguez,José Brea,María I. Loza,Gloria Rosell,M. Pilar Bosch Med. Chem. Commun. 2015 6 1178

146-77-0 (2-Chloroadenosine) 関連製品

- 4754-39-6(5'-Deoxyadenosine)

- 3080-29-3(L-Adenosine)

- 73-03-0(Cordycepin)

- 24356-66-9(Vidarabine monohydrate)

- 2140-79-6(2'-O-Methyl Adenosine)

- 14365-44-7(5'-Amino-5'-deoxyadenosine)

- 10300-22-8(3'-O-Methyladenosine)

- 5536-17-4(Vidarabine)

- 58-61-7(Adenosine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:146-77-0)2-Chloroadenosine

清らかである:99%

はかる:100g

価格 ($):248.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:146-77-0)2-Chloroadenosine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ